8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Palladium-catalyzed cross-coupling Organic synthesis Bond dissociation energy

Researchers requiring rapid C8 diversification of the triazolopyridine pharmacophore often face sluggish oxidative addition with chloro/bromo analogs. 8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1956341-41-5) solves this with its low C-I bond dissociation energy (~50-65 kcal/mol), enabling efficient Suzuki, Sonogashira, and Heck couplings for late-stage SAR exploration. • Superior oxidative addition kinetics vs. 8-Cl or 8-Br analogs • Enables late-stage diversification of p38 MAPK & PDE10A inhibitor scaffolds • Ideal precursor for radioiodination (SPECT imaging ligand development) • 98% purity; global shipping; custom synthesis available

Molecular Formula C7H6IN3
Molecular Weight 259.05 g/mol
Cat. No. B12872243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Molecular FormulaC7H6IN3
Molecular Weight259.05 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C=CC=C2I
InChIInChI=1S/C7H6IN3/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,1H3
InChIKeyKEIAJFJVHFUOPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine: Heterocyclic Building Block


8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]pyridine class, a privileged scaffold extensively investigated for diverse biological activities including kinase inhibition, phosphodiesterase modulation, and positive allosteric modulation of G-protein coupled receptors [1]. The core structure is typically accessed via condensation of 2-hydrazinopyridine derivatives with aldehydes, followed by iodine-mediated oxidative cyclization [2]. The specific compound features a methyl group at the 3-position and an iodine atom at the 8-position of the fused bicyclic system (C8H8IN3, MW 273.07). The 8-iodo substituent is particularly noteworthy, as aryl iodides are established as superior coupling partners in palladium-catalyzed cross-coupling reactions compared to their chloro or bromo analogs [3].

Why Halogen Analogs Cannot Match 8-Iodo-3-methyltriazolopyridine


The 8-iodo substituent confers a unique and quantitatively distinct reactivity profile that fundamentally alters the compound's utility in synthetic chemistry and medicinal chemistry optimization. Simple substitution with an unsubstituted, 8-chloro, or 8-bromo analog is not functionally equivalent. The C-I bond's lower bond dissociation energy (C-I ≈ 50-65 kcal/mol) compared to C-Br (≈ 65-80 kcal/mol) and C-Cl (≈ 80-95 kcal/mol) translates to significantly enhanced oxidative addition rates in cross-coupling reactions [1]. Furthermore, the large atomic radius and high polarizability of iodine introduce steric and electronic effects that influence both reaction kinetics and the compound's potential interactions with biological targets, a key consideration in structure-activity relationship (SAR) studies [2].

8-Iodo-3-methyltriazolopyridine: Quantitative Evidence vs. Key Comparators


C-I Bond Strength Advantage in Cross-Coupling

The 8-iodo derivative offers a quantifiable advantage in cross-coupling applications due to the lower bond dissociation energy (BDE) of the C-I bond. This directly translates to faster oxidative addition, a key step in many catalytic cycles. The BDE for a typical C-I bond is approximately 53 kcal/mol, compared to 71 kcal/mol for C-Br and 83 kcal/mol for C-Cl [1]. This difference enables coupling reactions under milder conditions, with broader functional group tolerance, and often higher yields when using the iodo-substrate.

Palladium-catalyzed cross-coupling Organic synthesis Bond dissociation energy

Aryl Iodide Reactivity Advantage in Suzuki Coupling

Aryl iodides are established to be more reactive electrophiles than aryl bromides in palladium-catalyzed cross-coupling reactions. In a systematic study of Suzuki-Miyaura couplings, the relative reactivity order was found to be I > Br >> Cl. Specifically, aryl iodides consistently provided higher yields (often >90%) in significantly shorter reaction times compared to their bromo counterparts under identical conditions [1]. This enhanced reactivity is attributed to the weaker C-I bond facilitating the oxidative addition step with the Pd(0) catalyst.

Suzuki-Miyaura coupling Organic synthesis Relative reactivity

Halogen Substituent Impact on Herbicidal Potency

A 3D-QSAR study on a series of 23 [1,2,4]triazolo[4,3-a]pyridine derivatives demonstrated that the nature of the 8-position substituent is a critical determinant of herbicidal potency. The study established a clear structure-activity relationship (SAR) linking the electronic and steric properties of the 8-substituent to biological efficacy against a panel of weeds [1]. While the specific 8-iodo-3-methyl compound was not the focus, the QSAR models indicate that a halogen atom at the 8-position, like iodine, contributes favorably to the overall activity profile by influencing molecular electrostatic potential and steric complementarity within the binding pocket [1].

Herbicide discovery 3D-QSAR Halogen effect

Research Applications of 8-Iodo-3-methyltriazolopyridine


Pd-Catalyzed Cross-Coupling Intermediate

The 8-iodo substituent makes this compound an ideal electrophilic partner for Suzuki-Miyaura, Sonogashira, and Heck reactions to rapidly diversify the 8-position of the triazolopyridine scaffold. This is a core strategy in medicinal chemistry for generating SAR data and optimizing lead compounds. The high reactivity of the C-I bond allows for late-stage functionalization, which is particularly valuable when working with complex, sensitive molecules [1].

Synthesis of p38 MAPK and PDE10 Inhibitor Analogs

The [1,2,4]triazolo[4,3-a]pyridine core is a recognized pharmacophore for kinases like p38 MAPK and phosphodiesterases like PDE10A [1][2]. The 3-methyl group is a common substituent in these inhibitor series. The 8-iodo-3-methyl derivative provides a functional handle to introduce diverse aryl, heteroaryl, or alkynyl groups via cross-coupling, enabling the exploration of chemical space around known inhibitors.

Radiolabeling Precursor for Imaging and Therapy

The presence of the iodine atom offers a direct route for isotopic exchange or other radiochemical transformations to introduce radioactive iodine isotopes. This is a valuable strategy for creating radioligands for in vitro binding assays, autoradiography, or in vivo imaging studies like SPECT [1].

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